molecular formula C17H25NO5S2 B6050651 N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

Cat. No.: B6050651
M. Wt: 387.5 g/mol
InChI Key: MBBFKOXVEQREEO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclopentyl group, a methoxy-methylphenyl group, and a sulfonyl-dioxothiolan-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopentyl group, followed by the introduction of the methoxy-methylphenyl group through electrophilic aromatic substitution. The sulfonyl-dioxothiolan-amine moiety is then incorporated using sulfonylation and amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-(2-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine
  • N-cyclopentyl-4-(2-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

Uniqueness

N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer specific advantages in its applications compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-12-7-8-15(23-2)16(9-12)25(21,22)17-11-24(19,20)10-14(17)18-13-5-3-4-6-13/h7-9,13-14,17-18H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBFKOXVEQREEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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